molecular formula C11H15N B12065381 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine

1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine

Cat. No.: B12065381
M. Wt: 161.24 g/mol
InChI Key: SQBPDFBRNAMLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine is a tetracyclic amine featuring a methyl group at position 1 and a primary amine at position 2 of the partially hydrogenated naphthalene ring. This compound belongs to the tetralinamine class, which is structurally related to bioactive molecules such as serotonin reuptake inhibitors and adrenoceptor agonists.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-methyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C11H15N/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8,11H,6-7,12H2,1H3

InChI Key

SQBPDFBRNAMLBA-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC2=CC=CC=C12)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1,2,3,4-tetrahydro-2-naphthalenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1-methyl-1,2,3,4-tetrahydro-2-naphthalenamine often involves catalytic hydrogenation of the corresponding naphthalene derivative. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Chiral Synthesis
1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine is utilized in the preparation of various chiral compounds. Its ability to form stable intermediates makes it valuable in asymmetric synthesis processes. For example, it can be employed to create imine-substituted thiophene Schiff base compounds that are important in coordination chemistry and catalysis .

Complex Formation
This compound has been used to prepare pentanuclear trigonal bipyramidal [Co₃Fe₂] complexes that exhibit electron-transfer-coupled spin transition properties. Such complexes are of interest in the development of advanced materials for electronic applications .

Medicinal Chemistry

Antidepressant Research
Research indicates that derivatives of 1-methyl-1,2,3,4-tetrahydro-2-naphthalenamine may possess antidepressant properties. For instance, novel derivatives have been synthesized and evaluated for their efficacy as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression without significant side effects .

Biological Activity
Studies have suggested that this compound exhibits potential biological activities including antimicrobial and antioxidant properties. This makes it a candidate for further exploration in drug development aimed at treating various diseases.

Material Science

Polymer Chemistry
The compound can serve as a precursor for synthesizing polymers with specific functionalities. Its reactivity allows it to be incorporated into polymer chains, potentially enhancing the mechanical and thermal properties of the resulting materials.

Case Study 1: Synthesis of Antidepressant Derivatives

A study focused on synthesizing cis-isomeric derivatives of tetrahydro-1-naphthalenamine demonstrated their potential as antidepressants. The synthetic pathway involved multiple steps including oxidation and purification processes to yield high-purity products suitable for biological testing .

Case Study 2: Preparation of Coordination Complexes

Research detailed the use of 1-methyl-1,2,3,4-tetrahydro-2-naphthalenamine in creating coordination complexes with cobalt and iron. These complexes were characterized using various spectroscopic techniques, revealing their unique electronic properties that could be harnessed for applications in spintronics .

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,4-tetrahydro-2-naphthalenamine involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly dopamine pathways, which may contribute to its neuroprotective effects. The compound can modulate the activity of enzymes involved in dopamine metabolism, thereby influencing neurotransmitter levels and signaling .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of tetralinamines are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Tetralinamine Derivatives
Compound Name Substituents Molecular Formula Key Structural Features
1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine Methyl (C1), amine (C2) C₁₁H₁₅N Methyl at C1, primary amine at C2
1,2,3,4-Tetrahydro-2-naphthylamine (2-aminotetralin) Amine (C2) C₁₀H₁₃N Primary amine at C2, no methyl
N-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine Methyl (N), amine (C2) C₁₁H₁₅N N-methylated amine at C2
Sertraline N-methyl, 3,4-dichlorophenyl (C4) C₁₇H₁₇Cl₂N Dichlorophenyl at C4, SSRI activity
SK&F-89748 Methoxy (C8), methylthio (C5), amine (C2) C₁₂H₁₆N₂OS Alpha-1 adrenoceptor agonist

Key Observations :

  • Positional Isomerism: The presence of a methyl group at C1 (vs.
  • Bioactivity: Sertraline’s 3,4-dichlorophenyl group enhances serotonin reuptake inhibition, while SK&F-89748’s methoxy and methylthio groups confer alpha-1 adrenoceptor selectivity .

Key Observations :

  • Stereochemical Complexity : Sertraline’s enantioselective synthesis highlights the importance of chirality in pharmacological activity .
  • Purity: Commercial analogs like 2-aminotetralin achieve >97% purity via HPLC, critical for pharmaceutical applications .

Key Observations :

  • Selectivity : SK&F-89748’s α1/α2 selectivity (>100-fold) makes it a valuable tool for receptor studies .

Biological Activity

1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine (also known as N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine) is a compound with significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C11H13N
Molecular Weight : 175.23 g/mol
CAS Number : 49800-23-9
SMILES Notation : NC1CCCc2ccccc12

The biological activity of 1-methyl-1,2,3,4-tetrahydro-2-naphthalenamine primarily involves its interaction with neurotransmitter systems. Studies indicate that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the synaptic cleft by blocking its reuptake into presynaptic neurons. This mechanism is crucial for its potential use in treating depression and anxiety disorders .

Antidepressant Effects

Research has shown that 1-methyl-1,2,3,4-tetrahydro-2-naphthalenamine exhibits antidepressant properties. In animal models, the compound demonstrated significant efficacy in reducing depressive behaviors as measured by the forced swim test and tail suspension test. The antidepressant effect is attributed to its ability to increase synaptic serotonin concentrations .

Neuroprotective Properties

In addition to its antidepressant effects, this compound has been investigated for its neuroprotective properties. Studies suggest that it may protect neurons from oxidative stress and apoptosis, potentially making it beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Study on Depression Models

A study conducted on rodents evaluated the effects of 1-methyl-1,2,3,4-tetrahydro-2-naphthalenamine in models of induced depression. The results indicated that administration of the compound led to a statistically significant reduction in depressive-like behaviors compared to control groups. The study concluded that the compound's SSRI-like action could be harnessed for therapeutic purposes in treating major depressive disorder .

Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro experiments using cultured neurons showed that treatment with 1-methyl-1,2,3,4-tetrahydro-2-naphthalenamine resulted in decreased markers of oxidative stress and improved cell viability.

Pharmacokinetics

The pharmacokinetic profile of 1-methyl-1,2,3,4-tetrahydro-2-naphthalenamine suggests that it has a favorable absorption rate when administered orally. The compound exhibits moderate plasma protein binding and undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Its elimination half-life is approximately 6 hours, allowing for twice-daily dosing in clinical settings .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamineSSRIAntidepressant; Neuroprotective
4-Phenyl-1,2,3,4-tetrahydronaphthalenamineMixed serotonin/norepinephrine reuptake inhibitorAntidepressant
BupropionNorepinephrine/dopamine reuptake inhibitorAntidepressant; Anxiolytic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.